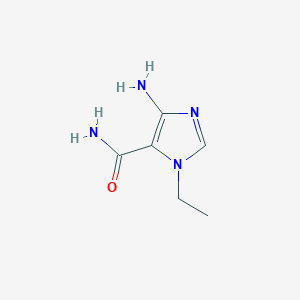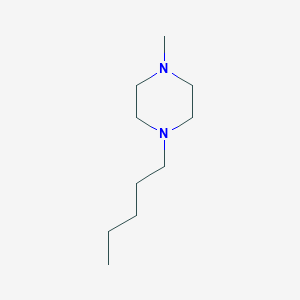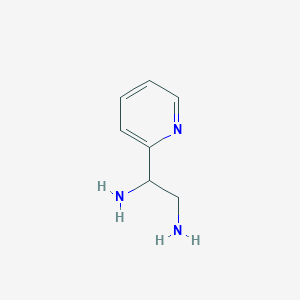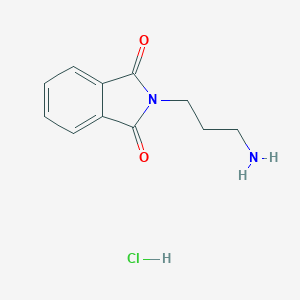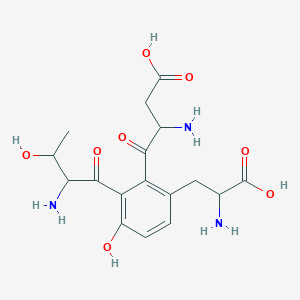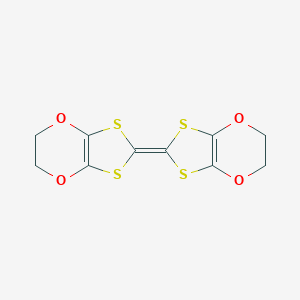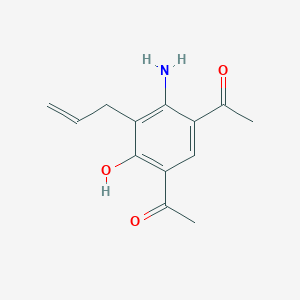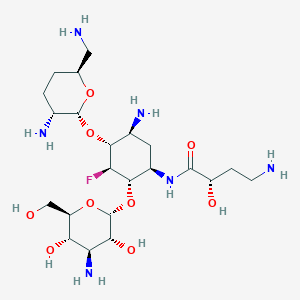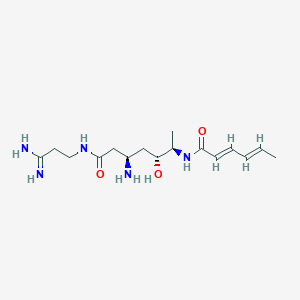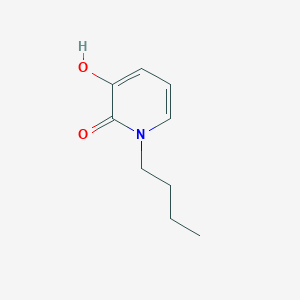
2(1H)-Pyridinone, 1-butyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-butyl-3-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyridinone, which is a heterocyclic compound containing a pyridine ring. It has been studied extensively for its pharmacological properties and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases. The compound has also been found to modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
2(1H)-Pyridinone, 1-butyl-3-hydroxy- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and enhance cognitive function. The compound has also been found to improve immune function and reduce the risk of viral infections.
Advantages and Limitations for Lab Experiments
The advantages of using 2(1H)-Pyridinone, 1-butyl-3-hydroxy- in lab experiments are its high potency and specificity. The compound has been found to exhibit strong pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2(1H)-Pyridinone, 1-butyl-3-hydroxy-. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on developing new synthesis methods for the compound to improve its efficiency and reduce its toxicity.
Synthesis Methods
The synthesis of 2(1H)-Pyridinone, 1-butyl-3-hydroxy- can be achieved by various methods. One of the most commonly used methods is the reaction of 1-butyl-2-pyridone with sodium borohydride in the presence of a catalyst. This method is a convenient and efficient way to synthesize the compound in large quantities.
Scientific Research Applications
2(1H)-Pyridinone, 1-butyl-3-hydroxy- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
properties
CAS RN |
116407-52-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-butyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-7-4-5-8(11)9(10)12/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
LQQCVHOXXXWSIC-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC=C(C1=O)O |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



